2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYRDQWDXPNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539112 | |
| Record name | (Oxan-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75394-84-2 | |
| Record name | (Oxan-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Preparative Strategies for 2 Tetrahydro 2h Pyran 2 Yl Acetonitrile
Direct Synthetic Routes to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Direct synthesis of the title compound in a single step from acyclic precursors is less commonly documented than modular approaches. However, a plausible direct route involves a tandem reaction where the tetrahydropyran (B127337) ring is formed and the cyanomethyl group is incorporated concurrently. For instance, a Prins-type cyclization using a homoallylic alcohol and an aldehyde possessing a masked or precursor nitrile functionality could achieve this. Another conceptual approach is the reaction of a δ,ε-unsaturated alcohol with a cyanomethyl radical source, leading to a cascade cyclization.
A more straightforward, albeit multi-component, "direct" approach would be the reaction of 2-chlorotetrahydropyran with a pre-formed acetonitrile (B52724) anion (-CH2CN). This method directly couples the complete THP ring with the required sidechain. The generation of the acetonitrile anion typically requires strong bases like n-butyllithium or alkali amides due to the high pKa of acetonitrile's α-hydrogen (pKa ≈ 31.3 in DMSO). dicp.ac.cnntnu.no
Precursor-Based Synthesis of the Tetrahydropyran Moiety
A more common and versatile strategy involves the initial synthesis of the tetrahydropyran ring, which is subsequently functionalized. This approach allows for greater control over stereochemistry and substitution patterns on the THP core.
The construction of the tetrahydropyran ring is a cornerstone of natural product synthesis, and numerous methods have been developed. nih.gov Key strategies include intramolecular cyclizations of linear precursors.
Prins Cyclization : This is a powerful and widely used method that involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.govutexas.edu The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the alkene to form the six-membered ring. researchgate.net The choice of Lewis or Brønsted acid catalyst can influence the reaction's stereoselectivity and yield. nih.govorganic-chemistry.org
Intramolecular Hydroalkoxylation/Oxa-Michael Reaction : These reactions involve the cyclization of a hydroxy-alkene or a hydroxy-α,β-unsaturated ketone. nih.govmdpi.comresearchgate.net Intramolecular hydroalkoxylation can be catalyzed by various metals, including platinum, gold, or copper, to promote the addition of the hydroxyl group across the double bond. organic-chemistry.org The oxa-Michael reaction, or intramolecular conjugate addition, is an effective method for forming THP rings from δ-hydroxy-α,β-unsaturated carbonyl compounds, often proceeding with high stereoselectivity under either acidic or basic conditions. researchgate.netamanote.comntu.edu.sg
Tandem Reactions : Complex THP structures can be assembled efficiently through tandem or cascade reactions. For example, a gold-catalyzed Meyer-Schuster rearrangement followed by hydration and an oxa-Michael addition sequence can convert bis-propargylic alcohols into highly substituted THPs. mdpi.com
| Cyclization Method | Precursor | Typical Catalyst/Reagent | Key Features |
|---|---|---|---|
| Prins Cyclization | Homoallylic Alcohol + Aldehyde | Brønsted or Lewis Acids (e.g., TFA, InCl₃, TMSOTf) | Forms C-C and C-O bonds; stereoselective. nih.govnih.gov |
| Intramolecular Hydroalkoxylation | δ-Hydroxy Olefin | Pt, Au, Co, or Lanthanide Catalysts | Atom-economical; good functional group tolerance. organic-chemistry.orgmdpi.com |
| Oxa-Michael Addition | δ-Hydroxy α,β-Unsaturated Ketone/Ester | Acid or Base (e.g., TsOH, KOH) | High stereocontrol in ring formation. researchgate.netntu.edu.sg |
Once the tetrahydropyran ring is formed, it can be functionalized at the C2 position to introduce the acetonitrile group. This typically involves creating a good leaving group at the anomeric (C2) position.
From 2-Hydroxy-THP (Lactol) : The hemiacetal form of a substituted THP can be converted to a 2-halo-THP (e.g., 2-chloro or 2-bromo) using reagents like thionyl chloride or oxalyl bromide. The resulting halide is a reactive electrophile.
Nucleophilic Substitution : The 2-halo-THP can then undergo a nucleophilic substitution reaction (SN2) with a cyanide source, such as sodium cyanide, to yield 2-cyanotetrahydropyran. Subsequent deprotonation of another equivalent of acetonitrile followed by alkylation with the 2-halo-THP could also be envisioned, though direct cyanation is more common. A more direct route to the target compound is the reaction with the anion of acetonitrile itself.
Nitrile Group Introduction and Modification Strategies
The introduction of the cyanomethyl group (-CH₂CN) requires the activation of acetonitrile or the use of a more reactive synthetic equivalent.
Acetonitrile is an inexpensive and readily available C2 building block, but its direct use as a nucleophile is challenging due to the low acidity of its α-protons. ntnu.nonih.gov Overcoming this requires specific activation strategies.
Base-Mediated Deprotonation : Strong bases such as n-butyllithium, lithium diisopropylamide (LDA), or sodium amide are required to generate a sufficient concentration of the cyanomethyl anion (-CH₂CN) for subsequent alkylation with an electrophile like 2-halotetrahydropyran. acs.org
Transition-Metal Catalysis : Transition metals can be used to activate the C-H bond of acetonitrile under milder conditions. acs.org Copper- and rhodium-based catalysts have been shown to promote the cyanomethylation of various substrates, including imines and alkenes. dicp.ac.cnnih.govrsc.org For example, cooperative catalysis involving a cationic ruthenium complex and a base like DBU can activate acetonitrile for addition to electrophiles. organic-chemistry.org
| Activation Method | Reagent/Catalyst | Mechanism | Advantages |
|---|---|---|---|
| Strong Base Deprotonation | n-BuLi, LDA | Direct proton abstraction to form -CH₂CN. acs.org | Generates a highly reactive nucleophile. |
| Transition Metal Catalysis | Cu(I), Rh(I), Ru(II) complexes | C-H bond activation via metal coordination. dicp.ac.cnorganic-chemistry.org | Milder reaction conditions, better functional group tolerance. |
| Photocatalysis | Semiconductor (e.g., CN-K) + Light | Generates cyanomethyl radical (•CH₂CN). beilstein-journals.orgnih.gov | Metal-free, environmentally benign. |
| Electrochemistry | Electrode Potential | Anodic oxidation or cathodic reduction. researchgate.netmdpi.com | Avoids stoichiometric chemical oxidants/reductants. |
Modern synthetic methods have enabled the use of acetonitrile as a pronucleophile under increasingly mild and efficient conditions through radical or electrochemical pathways.
Photocatalysis : Visible-light photocatalysis can generate the cyanomethyl radical (•CH₂CN) from acetonitrile. nih.gov This radical can then engage in various C-C bond-forming reactions. For example, heterogeneous photocatalysts like K-modified carbon nitride (CN-K) can mediate the cyanomethylarylation of alkenes under mild, metal-free conditions. beilstein-journals.orgresearchgate.net This radical-based approach offers a distinct reaction pathway compared to traditional ionic methods.
Electrochemical Synthesis : Electrochemical methods provide another powerful tool for activating acetonitrile. mdpi.com By applying an electric potential, acetonitrile can undergo C(sp³)–H bond activation without the need for strong bases or chemical oxidants. acs.orgrsc.org The cyanomethyl anion can be generated at the cathode for nucleophilic reactions. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and avoiding harsh reagents.
Convergent and Divergent Synthetic Approaches to this compound Analogues
Conversely, a divergent synthesis begins with a common core structure, which is then elaborated through various reaction pathways to generate a library of structurally related compounds. researchgate.netwikipedia.org This method is particularly valuable in medicinal chemistry and materials science for creating a diverse set of analogues for screening and structure-activity relationship studies. mdpi.com The choice between these strategies depends on the specific synthetic goals, the complexity of the target molecule, and the desired range of analogues.
[3+2]-Cycloaddition Reactions Involving Nitrile Oxides in Tetrahydropyran Ring Construction
The [3+2]-cycloaddition reaction is a powerful tool in heterocyclic chemistry, involving the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. uchicago.eduyoutube.com Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that readily react with alkenes to yield 2-isoxazolines. researchgate.netnih.gov While this reaction does not directly form the six-membered tetrahydropyran ring, it provides a versatile entry point to highly functionalized intermediates that can be subsequently converted to the desired tetrahydropyran structure.
The standard approach involves the in situ generation of a nitrile oxide from an aldoxime or a primary nitroalkane, which then reacts with an alkene. uchicago.educlockss.org The intramolecular version of this reaction, the intramolecular nitrile oxide cycloaddition (INOC), is particularly powerful for constructing complex polycyclic systems. mdpi.comchempedia.inforesearchgate.net
A hypothetical pathway to a tetrahydropyran ring using this methodology could involve the cycloaddition of a nitrile oxide to an alkene bearing a masked hydroxyl group. The resulting isoxazoline (B3343090) could then undergo reductive N-O bond cleavage, unmasking the hydroxyl group and revealing a β-hydroxy ketone or a related intermediate. This intermediate could then be induced to cyclize, forming the six-membered tetrahydropyran ring. The diastereoselectivity of the initial cycloaddition can often be controlled, for instance, by using cyclic allylic alcohols, where the hydroxyl group directs the approach of the nitrile oxide. researchgate.net
| 1,3-Dipole Precursor | Dipolarophile (Alkene) | Key Reaction Condition | Primary Product | Potential for THP Synthesis |
|---|---|---|---|---|
| Aryl/Alkyl Aldoxime | Terminal Alkene | NaOCl (Bleach) | 3,5-Disubstituted Isoxazoline | Requires functional handle for ring-opening/recyclization |
| Primary Nitroalkane | Cyclic Allylic Alcohol | Phenyl isocyanate, Et3N | Bicyclic Isoxazoline | Hydroxyl-directed synthesis allows for stereocontrol |
| Hydroxamoyl Chloride | Styrene | Et3N | 3-Aryl-5-phenylisoxazoline | Aryl groups may influence subsequent transformations |
| Unsaturated Aldoxime | (Intramolecular) | Chloramine-T | Fused Bicyclic Isoxazoline | Forms two rings simultaneously, leading to complex scaffolds |
Tandem and Cascade Reactions in Tetrahydropyran-Nitrile Synthesis
Tandem and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. These processes increase synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste, thereby aligning with the principles of green chemistry.
The synthesis of the tetrahydropyran core can be achieved through various cascade sequences. For example, a three-component cascade reaction has been developed for the synthesis of substituted tetrahydropyrans from γ-ketoaldehydes and thiopyridyl ketene (B1206846) acetals. nih.gov This process involves a tandem Mukaiyama aldol-lactonization, which generates up to three new stereocenters in a highly diastereoselective manner. nih.gov Another powerful method is the solid-phase tandem ene-reaction/intramolecular Sakurai cyclization, which produces highly substituted tetrahydropyrans with excellent control over stereochemistry. researchgate.net Base-promoted cascade cyclizations of polyepoxysilanes have also been employed to construct polytetrahydropyran systems, which are common in marine natural products. mit.edu
To construct the complete this compound structure in a tandem fashion, a sequence would need to form the tetrahydropyran ring and subsequently or concurrently install the acetonitrile group. A plausible approach could involve a three-component coupling protocol, reacting a 2-methylenetetrahydropyran intermediate with an electrophile and a cyanide source. nih.gov Alternatively, a cascade reaction could be designed where an initial cyclization forms the tetrahydropyran ring, creating an intermediate that is then trapped by a nitrile-containing nucleophile. For instance, a nitrogen deletion/Diels-Alder cascade has been used to synthesize tetralin structures, with fumaronitrile (B1194792) being successfully incorporated to introduce nitrile groups into the final product. acs.org Such strategies offer a rapid and convergent route to complex molecules containing both the tetrahydropyran and nitrile functionalities.
| Tandem/Cascade Reaction Type | Key Reactants | Catalyst/Promoter | Product | Reference |
|---|---|---|---|---|
| Mukaiyama Aldol-Lactonization | δ-Ketoaldehydes, Ketene Acetals | Lewis Acid (e.g., SnCl4) | Substituted Tetrahydropyrans | nih.gov |
| Ene-Reaction/Sakurai Cyclization | Aldehydes, Allylsilanes | Lewis Acid (e.g., TiCl4) | Highly Substituted Tetrahydropyrans | researchgate.net |
| Base-Promoted Epoxide Cascade | Polyepoxysilanes | Base (e.g., KHMDS) | Polytetrahydropyrans | mit.edu |
| Nitrogen Deletion/Diels-Alder | Isoindoline, Fumaronitrile | Heat | Dinitrile-substituted Tetralin | acs.org |
Green Chemistry and Sustainable Synthetic Pathways for this compound
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net The application of its twelve principles to the synthesis of this compound can lead to more sustainable, efficient, and environmentally benign manufacturing processes. mdpi.comsemanticscholar.org
Key areas for implementing green chemistry in this context include:
Safer Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives include the use of water, supercritical fluids (like CO₂), or bio-based solvents. cmu.edu Furthermore, solvent-free reactions or performing reactions in aqueous media can significantly reduce the environmental impact.
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for reactions with higher atom economy. semanticscholar.org The development of recyclable heterogeneous catalysts or biocatalysts (enzymes) for the synthesis of pyran derivatives can minimize waste and avoid the use of stoichiometric reagents that are often toxic.
Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis or continuous flow manufacturing can drastically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Continuous manufacturing, in particular, offers enhanced safety, reduced waste, and better process control. semanticscholar.org
Renewable Feedstocks: A long-term goal of sustainable chemistry is to move away from petroleum-based starting materials towards renewable feedstocks. cmu.edu Research into deriving the necessary precursors for this compound from biomass, such as carbohydrates, would represent a significant advance in sustainability.
By integrating these principles, the synthesis of this compound can be redesigned to be not only scientifically elegant but also environmentally responsible.
| Green Chemistry Principle | Conventional Approach | Sustainable Alternative | Benefit |
|---|---|---|---|
| Safer Solvents (G5) | Use of chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions | Reduced toxicity and environmental pollution |
| Catalysis (G9) | Stoichiometric Lewis acids (e.g., AlCl3) | Recyclable solid acid catalysts or enzymes | Waste reduction, catalyst reuse, milder conditions |
| Design for Energy Efficiency (G6) | Conventional reflux heating for extended periods | Microwave irradiation or flow chemistry | Drastically reduced reaction times and energy usage |
| Use of Renewable Feedstocks (G7) | Petroleum-derived starting materials | Biomass-derived precursors (e.g., from sugars) | Reduced carbon footprint, long-term sustainability |
Structural Elucidation and Conformational Analysis of 2 Tetrahydro 2h Pyran 2 Yl Acetonitrile Derivatives
Spectroscopic Characterization Techniques for Related Tetrahydropyran-Nitrile Compounds
The structural determination of tetrahydropyran-nitrile compounds relies on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, allowing for unambiguous identification and characterization.
Infrared (IR) Spectroscopy : This technique is highly effective for identifying key functional groups. For a compound like 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, the most indicative absorption band is the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, medium-intensity peak in the range of 2240-2260 cm⁻¹. The presence of the ether linkage (C-O-C) within the tetrahydropyran (B127337) ring is confirmed by a strong absorption band in the 1080-1150 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : Proton NMR provides detailed information about the chemical environment of hydrogen atoms. The anomeric proton (the hydrogen on C2) is particularly diagnostic. Its chemical shift and coupling constant can help determine the orientation of the acetonitrile (B52724) substituent. An axial anomeric proton typically resonates at a lower field (further downfield) than an equatorial one. The protons of the methylene (B1212753) group adjacent to the nitrile (CH₂CN) would appear as a distinct signal, while the remaining protons on the tetrahydropyran ring would produce a complex set of multiplets.
¹³C NMR : Carbon NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The carbon of the nitrile group is readily identified by its characteristic chemical shift in the 115-125 ppm range. The anomeric carbon (C2), being bonded to both an oxygen and the electron-withdrawing cyanomethyl group, would also have a distinct downfield shift compared to the other ring carbons.
Mass Spectrometry (MS) : This technique provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Common fragmentation pathways would likely involve the loss of the cyanomethyl radical (•CH₂CN) or cleavage of the tetrahydropyran ring.
| Spectroscopic Technique | Functional Group / Atom | Expected Characteristic Signal |
|---|---|---|
| Infrared (IR) Spectroscopy | Nitrile (C≡N) | 2240-2260 cm⁻¹ (sharp, medium) |
| Infrared (IR) Spectroscopy | Ether (C-O-C) | 1080-1150 cm⁻¹ (strong) |
| ¹H NMR Spectroscopy | Anomeric Proton (H on C2) | Shift depends on axial/equatorial orientation |
| ¹H NMR Spectroscopy | Methylene (CH₂CN) | Distinct signal, typically a singlet or doublet |
| ¹³C NMR Spectroscopy | Nitrile Carbon (C≡N) | 115-125 ppm |
| ¹³C NMR Spectroscopy | Anomeric Carbon (C2) | Downfield shift relative to other ring carbons |
| Mass Spectrometry (MS) | Molecular Ion | Peak corresponding to the molecular weight |
Conformational Preferences of the Tetrahydropyran Ring in Acetonitrile Adducts
The tetrahydropyran ring typically adopts a low-energy chair conformation, similar to cyclohexane. For substituted tetrahydropyrans, the position of the substituent (axial vs. equatorial) is a critical determinant of molecular stability.
In general chemistry, bulky substituents prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. lumenlearning.com However, in 2-substituted tetrahydropyrans, a powerful stereoelectronic phenomenon known as the anomeric effect comes into play. wikipedia.org The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to favor the axial orientation, despite the potential for increased steric hindrance. scripps.edu
This preference is not driven by sterics but by a stabilizing electronic interaction. The currently accepted explanation involves hyperconjugation: an overlap between the non-bonding lone pair orbital (n) of the ring oxygen and the anti-bonding sigma orbital (σ) of the C2-substituent bond (n → σ interaction). rsc.org This interaction is geometrically optimal when the substituent is in the axial position, leading to delocalization of electron density and stabilization of the molecule.
For this compound, the cyanomethyl group is electron-withdrawing. Therefore, the anomeric effect is expected to be significant. This results in a conformational equilibrium that includes a substantial population of the axial conformer, which might even be the preferred conformation depending on the balance between steric and electronic factors. wikipedia.orgrsc.org The magnitude of this effect is typically estimated to be around 4-8 kJ/mol. wikipedia.org
| Conformer | -CH₂CN Position | Key Interactions | Relative Stability |
|---|---|---|---|
| Equatorial | Equatorial | - Sterically favorable (avoids 1,3-diaxial strain).
| Potentially less stable due to lack of strong stereoelectronic stabilization. |
| Axial | Axial | - Sterically less favorable.
| Often the preferred conformer due to the dominant anomeric effect. wikipedia.org |
Isomeric Forms and Tautomerism in Related Pyran-Nitrile Systems
The structural diversity of pyran-nitrile systems can be understood through the concepts of isomerism and tautomerism.
Isomeric Forms : For this compound, the C2 carbon is a stereocenter. This gives rise to stereoisomerism. The two primary isomers are anomers, which are diastereomers that differ only in the configuration at the anomeric carbon. These anomers correspond directly to the axial and equatorial conformers discussed previously. The isomer with the axial -CH₂CN group can be designated as one anomer (e.g., alpha), while the isomer with the equatorial -CH₂CN group would be the other (e.g., beta).
Furthermore, pyran itself exists as two constitutional isomers, 2H-pyran and 4H-pyran, which differ in the location of the double bonds and the sp³-hybridized carbon atom. wikipedia.org Derivatives of these unsaturated rings would represent constitutional isomers of a saturated tetrahydropyran-nitrile.
Tautomerism : Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. nih.govtaylorandfrancis.com While the saturated this compound molecule is structurally stable and unlikely to exhibit significant tautomerism, related pyran-nitrile systems with different degrees of saturation or other functional groups could exist in equilibrium. nih.gov
For instance, in a hypothetical unsaturated pyran-nitrile system, a keto-enol type tautomerism could be possible if a carbonyl group is present. Another possibility in related systems is imine-enamine tautomerism if the nitrile group were to be reduced. While direct tautomerization of the nitrile group itself is uncommon, it's a concept to consider within the broader class of pyran-nitrile derivatives, as different tautomers can possess distinct chemical properties and reactivity. taylorandfrancis.com
Applications in Advanced Organic Synthesis and Medicinal Chemistry
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile as a Versatile Building Block in Complex Molecule Synthesis
The unique structure of this compound, featuring both a stable tetrahydropyran (B127337) (THP) ring and a reactive nitrile group, positions it as a valuable intermediate in the synthesis of complex organic molecules. The THP moiety is a common structural motif in numerous natural products, particularly marine-derived compounds and pyranose sugars like glucose. wikipedia.orgresearchgate.net The nitrile group serves as a versatile functional handle, capable of being transformed into a wide array of other functionalities, including amines, carboxylic acids, and various heterocyclic systems.
The tetrahydropyran ring is a structural cornerstone in a vast number of biologically significant natural products. nih.gov Its synthesis is a major focus in organic chemistry, with numerous strategies developed for its stereoselective construction, including hetero-Diels-Alder cycloadditions, Prins cyclizations, and Michael reactions. rsc.orgbohrium.com Molecules like this compound can serve as crucial building blocks in the total synthesis of such compounds.
For instance, in the synthesis of complex marine macrolides like Neopeltolide, which features a prominent tetrahydropyran ring, intermediates containing this scaffold are essential. nih.gov The nitrile functionality within a building block can be carried through several synthetic steps and later converted. For example, a nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, which are key functionalities for constructing larger molecular frameworks, such as the lactone ring found in many macrolides. nih.gov
Table 1: Prominent Strategies for Tetrahydropyran Ring Construction in Natural Product Synthesis
| Synthesis Strategy | Description | Key Intermediates | Natural Product Examples |
| Prins Cyclization | An acid-catalyzed reaction between an alkene and an aldehyde, proceeding through an oxocarbenium ion intermediate to form a functionalized THP ring. nih.govbohrium.com | Homoallylic alcohols, Aldehydes | Neopeltolide nih.gov |
| Hetero-Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction between a diene and a dienophile containing a heteroatom, directly forming a dihydropyran ring which can be reduced to a THP. rsc.orgbohrium.com | Dienes, Aldehydes | (-)-Polycavernoside A, (-)-Lasonolide A bohrium.com |
| Intramolecular Michael Addition | The conjugate addition of an internal nucleophile (often a hydroxyl group) to an α,β-unsaturated ketone, ester, or nitrile to form the six-membered ring. rsc.orgbohrium.com | Hydroxy-enones | Phorboxazoles, Leucascandrolide A bohrium.com |
| Metal-Mediated Cyclization | The use of transition metals, such as palladium, to catalyze the cyclization of an oxygen nucleophile onto an alkene or alkyne. rsc.orgbohrium.com | Alkenols | Various functionalized THPs bohrium.com |
The tetrahydropyran ring is considered a "privileged structure" in medicinal chemistry, as it is frequently found in compounds exhibiting a wide range of biological activities. mdpi.com These scaffolds are present in drugs with anticancer, anti-inflammatory, anti-hypertensive, and antifungal properties. researchgate.netmdpi.com The incorporation of a building block like this compound allows for the development of novel derivatives built upon these established bioactive cores.
The THP scaffold can be a central component in fused heterocyclic systems that demonstrate significant pharmacological effects. nih.gov For example, fused pyrano[4,3-b]pyranone structures have shown cytotoxicity against neuroblastoma and melanoma cells, while other pyran-containing systems inhibit acetylcholinesterase activity and leukemic cell growth. nih.gov The acetonitrile (B52724) side chain provides a point for chemical diversification, allowing chemists to attach various substituents or build new ring systems to modulate the biological activity and pharmacokinetic properties of the parent scaffold.
Table 2: Examples of Biologically Active Scaffolds Containing the Tetrahydropyran Moiety
| Scaffold Class | Example Compound/Derivative | Associated Biological Activity |
| Benzopyrans | Cromakalim | Anti-hypertensive (Potassium channel modulation) mdpi.com |
| Benzopyrans | SD8381 | Anti-inflammatory (COX-2 inhibitor) mdpi.com |
| Fused Pyrano[4,3-b]pyranones | Compound F (as referenced) | Cytotoxic to neuroblastoma and melanoma cells nih.gov |
| Pyranocoumarins | Not specified | General biological interest nih.gov |
| Marine Macrolides | Neopeltolide | Potent antiproliferative activity nih.gov |
Precursors to Heterocyclic Compounds
The acetonitrile group (-CH₂CN) is a highly versatile precursor for the synthesis of a multitude of nitrogen-containing heterocycles, which are foundational structures in pharmaceuticals, agrochemicals, and materials science. nih.govopenmedicinalchemistryjournal.com The nitrile carbon is electrophilic, and the adjacent methylene (B1212753) protons are acidic, allowing for a wide range of chemical transformations.
Starting from a compound like this compound, various synthetic routes can be envisioned to construct N-heterocycles. For example, condensation reactions with other bifunctional molecules can lead to the formation of pyridines and pyrimidines, which are core components of many drugs. nih.gov The nitrile group can also participate in cycloaddition reactions or be used as a linchpin in multicomponent reactions to build more complex heterocyclic systems like indoles. nih.gov The synthesis of methylphenidate, for instance, involves the reaction of phenylacetonitrile (B145931) with 2-chloropyridine, showcasing the utility of the acetonitrile moiety in creating complex piperidine (B6355638) structures. nih.gov
Pyrans and their derivatives are important heterocyclic moieties found in a wide variety of natural and synthetic products with applications in pharmaceuticals and agrochemicals. espublisher.com The synthesis of pyran-fused systems often involves intramolecular cyclization reactions where the pyran ring is constructed onto an existing molecular scaffold. espublisher.comsemanticscholar.org
A substrate like this compound can be elaborated and then induced to form fused-ring systems. For example, the nitrile group could be converted into a functional group that participates in a subsequent ring-closing reaction. Methods such as intramolecular Heck reactions, Knoevenagel condensation followed by 6π-electrocyclization, and other formal [3+3] cycloadditions are powerful strategies for creating fused pyrano[2,3-b]pyrans and related polycyclic systems. nih.govespublisher.comrsc.org These fused systems are not merely synthetic curiosities; they are often designed to mimic the core structures of bioactive natural products or to act as novel therapeutic agents. nih.gov
Role as Protecting Group Strategies Utilizing the Tetrahydropyran Moiety
The tetrahydropyran (THP) group is one of the most common and robust protecting groups for alcohols in organic synthesis. wikipedia.orgnih.gov This protection strategy involves the reaction of an alcohol with 3,4-dihydropyran under acidic conditions to form a 2-tetrahydropyranyl (THP) ether. organic-chemistry.orgucla.edu The resulting THP ether is an acetal, which is stable to a wide range of non-acidic reaction conditions, including strongly basic media, organometallic reagents, hydrides, and various alkylating and acylating agents. nih.govorganic-chemistry.org
The stability of the THP group makes it invaluable in multi-step syntheses where other parts of the molecule must be modified without affecting sensitive hydroxyl groups. nih.gov The deprotection, or removal, of the THP group is typically achieved through acid-catalyzed hydrolysis, which regenerates the original alcohol along with 5-hydroxypentanal. wikipedia.orgorganic-chemistry.org This ease of introduction and removal, combined with its general stability, has made the THP ether a cornerstone of protecting group chemistry for decades. nih.govorganic-chemistry.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations on 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and potential reaction pathways of organic molecules. Such calculations can predict molecular geometries, vibrational frequencies, and various electronic properties that govern chemical reactivity.
Computational methods are increasingly used to predict plausible synthetic routes for organic molecules. nih.govarxiv.orgresearchgate.net Retrosynthetic pathway prediction models, often employing neural machine translation and other machine learning techniques, can identify potential disconnections and precursor molecules. nih.govgithub.comchemrxiv.org For a target like this compound, these tools could suggest starting materials and reaction types by analyzing changes in atomic environments during chemical transformations. github.com
Once a potential reaction is identified, quantum chemical calculations can map out the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's feasibility and rate. The activation energy, calculated as the energy difference between the reactants and the transition state, is a key parameter. For instance, DFT studies on cycloaddition reactions of related 2H-pyran-2-one derivatives have successfully used transition state analysis to explain reactivity differences, a methodology directly applicable to reactions involving this compound. rsc.org By analyzing the geometry and vibrational modes of the transition state, chemists can gain a deeper understanding of the reaction mechanism.
The electronic structure of a molecule is fundamental to its reactivity. Computational studies on pyran analogues have utilized methods like DFT to investigate their properties. amrita.edumdpi.com These calculations yield reactivity descriptors that help predict how a molecule will behave in a chemical reaction. Key descriptors include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack.
Studies on 2H-pyran-2-one analogues have shown that descriptors derived from DFT calculations can identify the most important molecular sites for reactions. amrita.edu For pyran-nitrile compounds, the nitrogen atom of the nitrile group and the oxygen atom in the pyran ring are expected to be key sites of interaction, which would be quantifiable through these computational descriptors.
Table 1: Representative Global Reactivity Descriptors Calculated for Pyran Analogues
This table presents conceptual data based on typical values obtained for similar heterocyclic compounds in computational studies.
| Descriptor | Symbol | Formula | Typical Calculated Value (eV) | Interpretation |
| HOMO Energy | EHOMO | - | -6.5 to -8.0 | Indicates electron-donating ability |
| LUMO Energy | ELUMO | - | 0.5 to 2.0 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 7.0 to 10.0 | Indicator of chemical stability |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.0 to -3.5 | Measures the escaping tendency of electrons |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.5 to 5.0 | Measures resistance to change in electron distribution |
| Electrophilicity Index | ω | µ2 / 2η | 0.8 to 1.3 | Quantifies electrophilic character |
Molecular Dynamics Simulations and Conformational Landscape Analysis of Related Compounds
While quantum calculations are ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. youtube.comyoutube.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the system evolves. youtube.com
For a flexible molecule like this compound, the tetrahydropyran (B127337) ring can adopt various conformations, such as chair and boat forms. chempedia.info The orientation of the acetonitrile (B52724) substituent (axial vs. equatorial) further adds to the conformational complexity. MD simulations can be used to explore this "conformational landscape," identifying the most stable (lowest energy) conformations and the energy barriers for converting between them. nih.govnih.gov
Researchers have used MD simulations to study the conformational behavior of related tetrahydropyran systems. rsc.org For example, studies on halogenated pyran analogues of D-talose have shown that even with significant steric repulsion, certain chair conformations are preferred. nih.gov Such simulations provide data on bond lengths, angles, and dihedral angles over time, which can be analyzed to understand the molecule's structural preferences. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.
Table 2: Key Parameters from a Conceptual Molecular Dynamics Simulation of a Tetrahydropyran Derivative
| Parameter | Description | Typical Information Gained |
| Potential Energy | The total energy of the system over the simulation time. | Helps identify stable, low-energy conformational states. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures over time. | Indicates the stability of the molecule's conformation; large fluctuations suggest flexibility. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Provides insight into the overall shape and size changes during the simulation. |
| Dihedral Angle Distribution | The probability distribution of key torsion angles within the molecule. | Reveals preferred ring puckering (e.g., chair, boat) and substituent orientations (axial/equatorial). |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Used in simulations with solvent to understand solvation structure and intermolecular interactions. |
Structure-Reactivity Relationships from Computational Models
By combining structural information with reactivity data, it is possible to build Quantitative Structure-Reactivity Relationship (QSRR) models. chemrxiv.orgnih.govchemrxiv.org These models use computational descriptors (derived from quantum mechanics or other methods) to predict the reactivity of new, unstudied compounds. chemrxiv.org
A typical QSRR workflow involves:
Generating a set of 3D structures for a series of related compounds.
Calculating a wide range of molecular descriptors for each structure. These can include electronic, steric, and topological properties.
Using statistical methods, such as multiple linear regression, to build a mathematical model that correlates the descriptors with experimentally known reactivity data (e.g., reaction rates). chemrxiv.org
For a class of compounds like pyran-nitrile derivatives, a QSRR model could predict their reactivity in a specific reaction based solely on their computed structure. chemrxiv.org For example, such a model might predict how substitutions on the tetrahydropyran ring would affect the rate of a nucleophilic addition to the nitrile group. These predictive models are valuable tools in chemical synthesis and drug design, as they can accelerate the discovery process by prioritizing the most promising candidate molecules for experimental validation. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile Synthesis
The synthesis of tetrahydropyran (B127337) rings is a cornerstone of modern organic chemistry, with numerous methods established. However, the future development of catalytic systems for producing this compound will likely focus on enhancing efficiency, stereoselectivity, and sustainability.
Emerging trends point towards the use of transition metal catalysis and organocatalysis to construct the THP ring with the acetonitrile (B52724) moiety precursor already in place or introduced in a tandem reaction. Gold and platinum catalysts, for instance, are known to effectively catalyze the hydroalkoxylation of δ-hydroxy olefins, a key strategy for forming THP rings. organic-chemistry.org Future work could adapt these systems for substrates tailored to produce the target acetonitrile derivative.
Another promising avenue is the advancement of asymmetric Prins cyclization, which constructs the THP ring from a homoallylic alcohol and an aldehyde. organic-chemistry.org The development of novel chiral Brønsted acid catalysts, such as confined imino-imidodiphosphates (iIDPs), could enable highly enantioselective synthesis of 2-substituted THP derivatives. organic-chemistry.org Research could focus on designing catalysts that accommodate cyano-containing substrates to directly yield enantiopure this compound.
The table below summarizes potential catalytic systems that could be developed for this purpose, based on successful syntheses of related THP structures.
| Catalyst Type | Reaction | Potential Advantages |
| Gold(I)/Silver(I) | Intramolecular Hydroalkoxylation | Mild conditions, high stereoselectivity, excellent chirality transfer. |
| Chiral Brønsted Acids (e.g., iIDP) | Asymmetric Prins Cyclization | High enantioselectivity for various aldehydes, diverse functionalization. |
| Organocatalysts (e.g., Squaramide) | Michael/Henry/Ketalization Cascade | One-pot synthesis, formation of multiple stereocenters, high diastereomeric and enantiomeric ratios. nih.gov |
| Palladium(II)/Bis-sulfoxide | C-H Activation/Intramolecular Etherification | Direct functionalization of C-H bonds, potential for novel disconnections. |
Exploration of New Reactivity Modes and Synthetic Transformations of the Compound
Beyond its synthesis, future research will undoubtedly delve into the novel reactivity of this compound. The compound features two key reactive sites: the α-carbon to the nitrile group and the THP ring itself, which can be induced to open.
The acetonitrile group is a versatile functional handle. The acidity of the α-proton allows for deprotonation and subsequent alkylation, arylation, or acylation, making the compound a valuable nucleophilic building block. Future work will likely explore the diastereoselectivity of these reactions, controlled by the stereochemistry of the THP ring. Furthermore, the nitrile itself can be transformed into other functional groups such as amines, amides, carboxylic acids, or ketones, opening pathways to a diverse array of derivatives.
Emerging trends in photoredox and electrochemical catalysis could unlock new reactivity modes. For example, radical-based transformations initiated at the α-carbon could lead to novel carbon-carbon and carbon-heteroatom bond formations that are inaccessible through traditional ionic pathways.
The THP ring, while generally stable, can undergo ring-opening reactions under specific conditions. Lewis or Brønsted acid catalysis can promote the formation of an oxocarbenium ion intermediate, which can then be trapped by nucleophiles. acs.orgnih.gov This reactivity allows the THP moiety to be used as a masked diol, revealing new functionalities after its strategic opening.
Integration of this compound in Asymmetric Synthesis
The inherent chirality of this compound makes it a highly attractive target for integration into asymmetric synthesis. Research in this area is expected to proceed in two main directions: the asymmetric synthesis of the compound itself and its use as a chiral building block or auxiliary.
As discussed in section 7.1, the development of catalytic asymmetric methods to produce enantiomerically pure (R)- or (S)-2-(Tetrahydro-2H-pyran-2-YL)acetonitrile is a primary goal. Organocatalytic cascade reactions that build the THP ring while setting multiple stereocenters are particularly promising. nih.gov
Once obtained in enantiopure form, the compound can serve as a valuable chiral building block for the synthesis of complex molecules like natural products and pharmaceuticals. mdpi.com The THP unit is a common feature in many biologically active molecules, and having a pre-formed, enantiopure building block with a versatile nitrile handle would significantly streamline their synthesis. nih.gov
Furthermore, the THP moiety could function as a chiral auxiliary to control stereochemistry in reactions at a distal site. The conformational rigidity and steric bias of the ring could influence the facial selectivity of reactions on a group attached to the acetonitrile moiety. After the desired transformation, the auxiliary could be cleaved or modified. This approach is analogous to the well-established use of auxiliaries like pseudoephenamine. nih.govharvard.edu
| Application in Asymmetric Synthesis | Research Goal | Potential Outcome |
| Asymmetric Catalysis | Develop catalysts for the enantioselective synthesis of the title compound. | Direct access to enantiopure (R)- and (S)-isomers with high efficiency. |
| Chiral Building Block | Utilize the enantiopure compound in the total synthesis of complex molecules. | Streamlined synthesis of natural products and active pharmaceutical ingredients containing the THP motif. |
| Chiral Auxiliary | Employ the THP ring to direct stereoselective transformations. | High diastereoselectivity in alkylation, aldol, or Michael addition reactions. |
Advanced Applications in Chemical Biology and Drug Discovery
The tetrahydropyran motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive natural products and its favorable physicochemical properties, which can improve aqueous solubility and metabolic stability. nih.gov Consequently, this compound represents a promising starting point for applications in chemical biology and drug discovery.
Future research will focus on using this compound as a foundational scaffold to generate libraries of novel small molecules for biological screening. The versatility of the nitrile group allows for the facile introduction of a wide range of pharmacophores. For example, conversion of the nitrile to an amine followed by amide coupling is a standard method for library synthesis.
In chemical biology, derivatives of this compound could be developed as chemical probes to study biological pathways. For instance, the nitrile could be used in bioorthogonal reactions, or the scaffold could be elaborated to mimic a natural substrate of an enzyme, allowing for the development of specific inhibitors. The THP ring is a known P2 ligand in the design of HIV protease inhibitors, suggesting that derivatives of this compound could be explored for antiviral activity. nih.gov
The compound also serves as a key building block for creating molecules with desirable drug-like properties. Deep generative models in computational chemistry are increasingly used to design novel molecules by assembling pre-validated chemical building blocks, and this compound would be a valuable addition to such virtual libraries. nih.gov
| Field | Potential Application | Research Direction |
| Drug Discovery | Scaffold for novel therapeutics | Synthesis of compound libraries for high-throughput screening against various disease targets (e.g., kinases, proteases). |
| Medicinal Chemistry | Fragment for fragment-based drug design | Exploration of the binding of the THP-acetonitrile core to protein targets. |
| Chemical Biology | Development of chemical probes | Functionalization with reporter tags (e.g., fluorophores, biotin) to study protein function and localization. |
| Antiviral Research | Design of HIV protease inhibitors | Incorporation into peptidomimetic structures targeting the enzyme's active site. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile?
- Methodological Answer : A common route involves reacting 6-X-substituted-methyl-4-hydroxy-tetrahydro-pyran-2-one (where X is a leaving group) with cyanide ions in aqueous conditions, followed by pH adjustment to 0–5 to precipitate the product . Alternative methods leverage AI-driven synthesis planning tools (e.g., Template_relevance Reaxys, Bkms_metabolic) to predict viable pathways by mining reaction databases for analogous intermediates .
Q. How can researchers purify this compound, and what solvents are optimal?
- Methodological Answer : Acetonitrile (ACN) is frequently used as a solvent due to its polarity and miscibility, particularly in reactions involving KCO at elevated temperatures (e.g., 75°C for 20 hours) . Post-synthesis, purification via silica gel chromatography or recrystallization in ethyl acetate is recommended, with TLC monitoring to confirm reaction completion .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer : H NMR (300 MHz in CDCl) is critical for verifying structure, with characteristic peaks for the tetrahydro-2H-pyran ring (δ 1.58–1.85 ppm) and acetonitrile moiety (δ 2.18 ppm) . Complementary techniques include FT-IR for nitrile group identification (~2250 cm) and mass spectrometry for molecular weight confirmation .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
- Methodological Answer : Catalytic systems such as Pd(OAc)/triphenylphosphine in acetonitrile enhance cross-coupling efficiency under nitrogen protection . Solvent choice (e.g., ACN vs. DCM) and temperature gradients (e.g., 75°C for 20 hours vs. room temperature) should be tested systematically, with LCMS monitoring to track intermediates .
Q. How should researchers address discrepancies in spectral data during characterization?
- Methodological Answer : Contradictions in NMR shifts (e.g., δ 5.30 ppm for pyranyl protons vs. literature) may arise from tautomerism or residual solvents. Re-purification via column chromatography (ethyl acetate/hexane) or deuterated solvent exchange (CDCN vs. CDCl) can resolve ambiguities . Cross-validation with high-resolution mass spectrometry (HRMS) is advised .
Q. What strategies mitigate compound instability during storage?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under nitrogen in amber vials at –20°C, with desiccants (e.g., silica gel). Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the nitrile group .
Q. How can computational tools aid in mechanistic studies of its reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways (e.g., cyanide nucleophilic attack on tetrahydro-pyran intermediates) to predict transition states and energetics. Tools like Gaussian or ORCA are recommended, referencing crystallographic data from PubChem or ECHA for validation .
Q. What are the challenges in scaling up synthesis from milligram to kilogram quantities?
- Methodological Answer : Key challenges include solvent volume reduction (switch from batch to flow reactors) and catalyst recovery (e.g., Pd scavengers). Pilot studies using scalable solvents like ACN (low toxicity, high volatility) and optimized stirring rates (to prevent agglomeration) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
